Magnesium, bromo(3-bromophenyl)-
Overview
Description
Magnesium, bromo(3-bromophenyl)- is an organometallic compound that contains a magnesium atom bonded to a 3-bromophenyl group and a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is commonly used as a Grignard reagent, which is a class of compounds widely employed in organic chemistry for various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-bromophenyl)- can be synthesized through the reaction of 3-bromobromobenzene with magnesium metal in the presence of an aprotic solvent such as diethyl ether or tetrahydrofuran. The reaction typically involves the following steps:
Activation of Magnesium: Magnesium turnings are activated by adding a small amount of iodine or by mechanical stirring.
Reaction with 3-Bromobromobenzene: The activated magnesium is then reacted with 3-bromobromobenzene under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.
The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3-bromophenyl)- follows similar principles but on a larger scale. The process involves:
Large-Scale Activation of Magnesium: Using mechanical or chemical methods to activate magnesium turnings.
Controlled Addition of 3-Bromobromobenzene: The 3-bromobromobenzene is added gradually to the activated magnesium in a large reactor vessel equipped with cooling systems to manage the exothermic reaction.
Purification: The resulting Grignard reagent is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3-bromophenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo substitution reactions with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Solvents: Aprotic solvents like diethyl ether and tetrahydrofuran are commonly used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Produced through coupling reactions.
Substituted Aromatics: Result from substitution reactions with various electrophiles.
Scientific Research Applications
Magnesium, bromo(3-bromophenyl)- has diverse applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium, bromo(3-bromophenyl)- involves the formation of a highly reactive nucleophilic species that can attack electrophilic centers in other molecules. The magnesium atom coordinates with the solvent molecules, stabilizing the Grignard reagent and facilitating its reactivity. The compound primarily targets carbonyl groups, leading to the formation of new carbon-carbon bonds through nucleophilic addition.
Comparison with Similar Compounds
Magnesium, bromo(3-bromophenyl)- can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. While all these compounds share similar reactivity patterns, magnesium, bromo(3-bromophenyl)- is unique due to the presence of the 3-bromophenyl group, which can influence the electronic and steric properties of the reagent. This uniqueness makes it particularly useful in specific synthetic applications where the 3-bromophenyl moiety is desired.
Similar Compounds
Phenylmagnesium Bromide: Contains a phenyl group instead of a 3-bromophenyl group.
Methylmagnesium Chloride: Contains a methyl group and a chlorine atom instead of a 3-bromophenyl group and a bromine atom.
Magnesium Bromide: A simpler compound without the organic moiety.
Properties
IUPAC Name |
magnesium;bromobenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHCVMWTQXPOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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